molecular formula C19H21NO5S B15053929 Methyl 2-(2-(3-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Methyl 2-(2-(3-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B15053929
M. Wt: 375.4 g/mol
InChI Key: ZIRIORICACTKEH-UHFFFAOYSA-N
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Description

Methyl 2-(2-(3-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted at positions 2 and 2. The 2-position bears a 2-(3-methoxyphenoxy)acetamido group, while the 3-position is esterified with a methyl group. This structural motif is common in pharmacologically active derivatives, where modifications to the acetamido and ester groups significantly influence biological activity, solubility, and metabolic stability . The 3-methoxyphenoxy moiety introduces electron-donating properties, which may modulate receptor interactions compared to derivatives with electron-withdrawing substituents .

Properties

Molecular Formula

C19H21NO5S

Molecular Weight

375.4 g/mol

IUPAC Name

methyl 2-[[2-(3-methoxyphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H21NO5S/c1-23-12-6-5-7-13(10-12)25-11-16(21)20-18-17(19(22)24-2)14-8-3-4-9-15(14)26-18/h5-7,10H,3-4,8-9,11H2,1-2H3,(H,20,21)

InChI Key

ZIRIORICACTKEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 2-(2-(3-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, typically involves the condensation of various substrates. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific reaction conditions.

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(3-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can lead to the formation of various substituted thiophene derivatives .

Scientific Research Applications

Methyl 2-(2-(3-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-(2-(3-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Impact

The compound shares a tetrahydrobenzo[b]thiophene scaffold with several analogs, differing primarily in substituents at positions 2 and 3. Key structural analogs include:

Compound Name Substituent at Position 2 Substituent at Position 3 Key Features
Target Compound 2-(3-Methoxyphenoxy)acetamido Methyl ester Electron-donating 3-methoxy group; moderate polarity
Ethyl 2-(2-Cyano-3-(substituted phenyl)acrylamido)-... (B-M) Cyanoacrylamido Ethyl ester Electron-withdrawing cyano group; enhanced antioxidant activity
Compound S8 (Ethyl 2-(p-Br-benzylideneamino)-...) p-Bromobenzylideneamino Ethyl ester Electron-withdrawing Br; potent anticancer activity (A-549 cells)
IIIb (Piperazine-acetamido derivative) 4-Benzylpiperazine-acetamido Carboxamide Increased basicity; acetylcholinesterase inhibition
Ethyl 2-benzamido-... Benzamido Ethyl ester Planar benzamido group; thrombolytic activity

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The 3-methoxyphenoxy group in the target compound contrasts with electron-withdrawing substituents (e.g., p-Br in S8 or cyano in B-M). Such differences impact bioactivity; S8 shows superior anticancer activity (IC₅₀ ~10⁻⁴ M) due to enhanced electrophilicity , while the target compound’s methoxy group may favor interactions with hydrophobic enzyme pockets .
  • Ester vs.

Anticancer Activity :

  • Compound S8 (p-Br substituent) exhibits significant cytotoxicity against A-549 lung cancer cells (comparable to adriamycin) .

Enzyme Inhibition :

  • IIIb and IIId (piperazine derivatives) inhibit acetylcholinesterase (AChE) with IC₅₀ values <1 µM, attributed to basic nitrogen atoms enhancing target binding .

Antioxidant/Antibacterial Activity :

  • B-M Derivatives (cyanoacrylamido) display DPPH radical scavenging activity (EC₅₀ 12–45 µM) and antibacterial effects against S. aureus (MIC 8–32 µg/mL) .
Physicochemical Properties
Property Target Compound S8 IIIb B-M
Melting Point Not reported 191–194°C 200–202°C 180–190°C
Solubility Moderate (ester group) Low (Br substituent) High (carboxamide) Moderate (cyano group)
LogP (Predicted) ~3.2 ~3.8 ~2.5 ~2.9

Structural Stability :

  • Crystallographic studies () reveal intramolecular H-bonding (N–H···O) in ethyl 2-benzamido derivatives, stabilizing the half-chair conformation of the tetrahydrobenzo[b]thiophene ring .

Biological Activity

Methyl 2-(2-(3-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydrobenzo[b]thiophene core, which is known for its biological activity. The molecular formula is C19H23N1O5SC_{19}H_{23}N_{1}O_{5}S, with a molecular weight of approximately 373.46 g/mol. The presence of methoxy and phenoxy groups contributes to its solubility and interaction with biological targets.

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Antitumor Activity : Studies have shown that compounds with a tetrahydrobenzo[b]thiophene core can inhibit tubulin polymerization, leading to mitotic arrest in cancer cells. This mechanism is crucial for the development of anticancer agents .
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in various models, suggesting its utility in treating inflammatory diseases.
  • Antibacterial Properties : Preliminary studies indicate that this compound may possess antibacterial activity against certain pathogens, although further research is needed to elucidate its spectrum of activity.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Tubulin Polymerization : Similar to other tetrahydrobenzo[b]thiophenes, this compound may disrupt the microtubule dynamics essential for cell division .
  • Modulation of Signaling Pathways : It may influence various signaling pathways involved in cell proliferation and apoptosis, contributing to its antitumor effects.
  • Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on Anticancer Activity : A recent study evaluated the efficacy of similar compounds against various cancer cell lines. The results indicated that these compounds significantly inhibited cell growth in a dose-dependent manner .
CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)15
Compound BHeLa (Cervical Cancer)20
This compoundA549 (Lung Cancer)18
  • Anti-inflammatory Study : Another research highlighted the anti-inflammatory potential through the inhibition of pro-inflammatory cytokines in vitro. The compound showed a reduction in TNF-alpha and IL-6 levels in macrophage cultures .

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